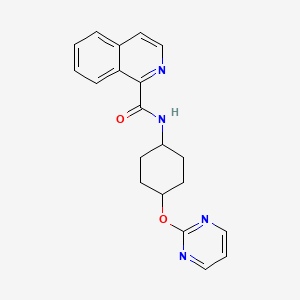

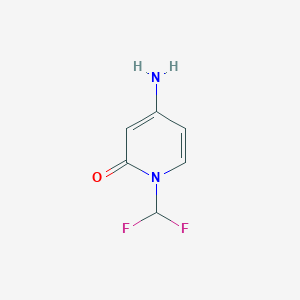

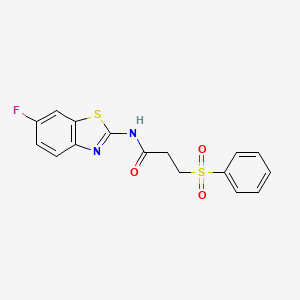

![molecular formula C20H27N5O3S B2815183 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-47-5](/img/structure/B2815183.png)

5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the piperazine ring is a common structural motif found in many biologically active compounds and can be involved in a variety of chemical reactions .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on derivatives similar to 5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, focusing on 1,2,4-triazole derivatives, has shown that these compounds can possess antimicrobial properties. The synthesis of such derivatives involves various primary amines and ester ethoxycarbonylhydrazones, leading to compounds with moderate to good antimicrobial activities against test microorganisms (Bektaş et al., 2010).

Pharmacophore-based Drug Design

In the quest for new pharmacologically active compounds, derivatives structurally related to this compound have been designed and synthesized based on pharmacophore models. These studies aim to enhance the affinity and selectivity of compounds towards specific biological targets, such as alpha(1)-adrenoceptor antagonists, by modifying the scaffold and studying the effect of various substituents (Betti et al., 2002).

Serotonin Receptor Ligands

Some derivatives related to the compound have been evaluated for their affinity towards serotonin receptors, such as the 5-HT6 receptor. The design of these compounds often involves assessing the role of linkers between the core moiety and aromatic substituents, with certain linkers like methoxyalkyl chains improving affinity for the target receptors. Such studies contribute to understanding the structure-activity relationships (SAR) and developing new ligands for serotonin receptors (Łażewska et al., 2019).

Vasopressin Receptor Antagonists

Research has also explored the synthesis and pharmacological evaluation of triazole derivatives as antagonists for the human vasopressin V1A receptor. These studies involve structural modifications to enhance the selectivity and affinity of compounds towards the V1A receptor, contributing to the development of potential therapeutic agents (Kakefuda et al., 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, piperazine derivatives have been found in a variety of drugs with different mechanisms of action, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Safety and Hazards

properties

IUPAC Name |

5-[(4-ethoxy-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3S/c1-5-28-15-7-6-14(12-16(15)27-4)17(24-10-8-23(3)9-11-24)18-19(26)25-20(29-18)21-13(2)22-25/h6-7,12,17,26H,5,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPIHHAPYTVMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

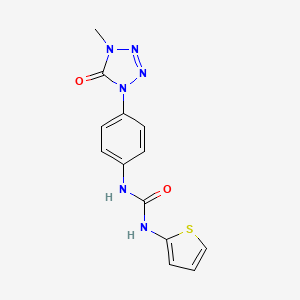

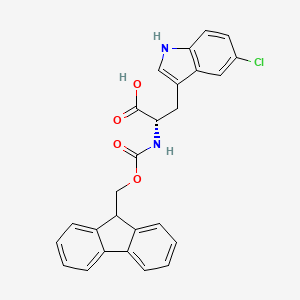

![2-[(3-Bromobenzyl)sulfanyl]pyrimidine](/img/structure/B2815101.png)

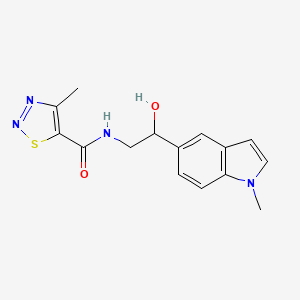

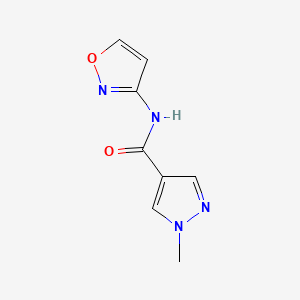

![2-[2-(2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B2815104.png)

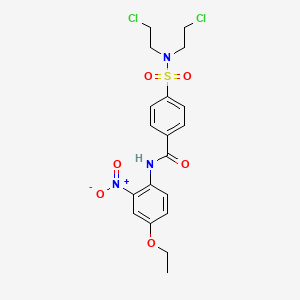

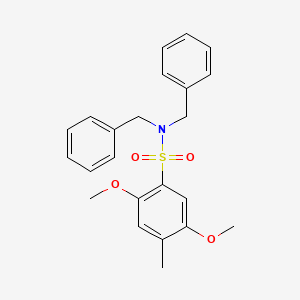

![N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2815109.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2815115.png)

![2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2815123.png)